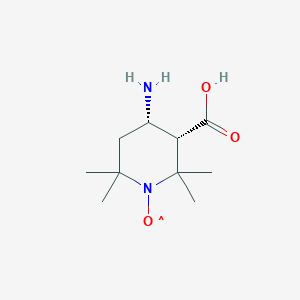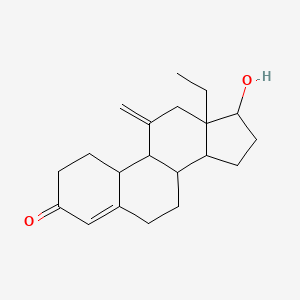
1,2-Dihydro Diethyl Loteprednol Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro Diethyl Loteprednol Carbonate is a synthetic corticosteroid with anti-inflammatory properties. It is used in the preparation of other soft steroids and is known for its application in ophthalmic solutions to treat various inflammatory conditions of the eye. The compound has a molecular formula of C26H36O9 and a molecular weight of 492.56 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydro Diethyl Loteprednol Carbonate is synthesized through a series of chemical reactions involving the modification of the steroid backboneThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in compliance with regulatory guidelines to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro Diethyl Loteprednol Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions involve the replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
Applications De Recherche Scientifique
1,2-Dihydro Diethyl Loteprednol Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control assays.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro Diethyl Loteprednol Carbonate involves its interaction with specific intracellular receptors. The compound binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing adverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loteprednol Etabonate: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a broader range of applications.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydro Diethyl Loteprednol Carbonate is unique due to its design as a soft drug, which reduces the risk of systemic side effects.
Propriétés
Formule moléculaire |
C26H36O9 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H36O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h13,17-20,28H,5-12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
Clé InChI |
UXBRRZUGTYPRAA-VOBVLAJWSA-N |
SMILES isomérique |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC |
SMILES canonique |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


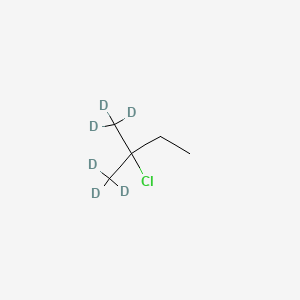
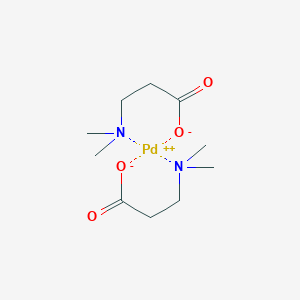

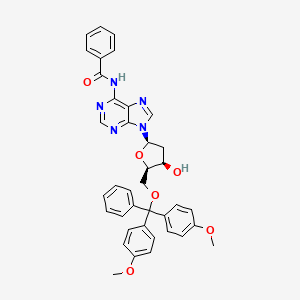

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
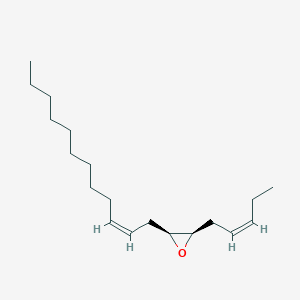
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
